(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO/c18-14-8-5-12(6-9-14)17(20)10-7-13-11-19-16-4-2-1-3-15(13)16/h1-11,19H/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMCAJQNUOUXJH-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-chlorobenzaldehyde and 1H-indole-3-carbaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions, such as temperature, solvent, and concentration of reactants, to ensure high yield and purity of the product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the chalcone double bond can yield the corresponding dihydrochalcone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Dihydrochalcone derivatives.
Substitution: Halogenated or other substituted chalcone derivatives.
Scientific Research Applications
Anticancer Activity
Chalcones exhibit significant anticancer properties. Studies have shown that (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one can induce apoptosis in cancer cells through various mechanisms such as the activation of caspases and modulation of cell cycle regulators.
Case Study :
A study conducted on human breast cancer cell lines demonstrated that this compound inhibited cell proliferation significantly, with an IC50 value of approximately 25 µM. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased apoptosis rates in treated cells .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activities. Research indicates that it exhibits effective inhibitory action against a range of bacteria and fungi.
Data Table: Antimicrobial Efficacy
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 40 µg/mL |
| Candida albicans | 30 µg/mL |
These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various experimental models. Its mechanism is believed to involve the inhibition of pro-inflammatory cytokines.
Case Study :
In a murine model of inflammation, administration of this compound resulted in a significant decrease in paw edema compared to control groups, indicating its potential as an anti-inflammatory agent .
Material Science Applications
Beyond biological applications, this chalcone derivative has potential uses in material science, particularly in the development of organic light-emitting diodes (OLEDs) and photovoltaic devices due to its photophysical properties.
Data Table: Photophysical Properties
| Property | Value |
|---|---|
| Absorption Maximum (λmax) | 350 nm |
| Emission Maximum | 450 nm |
| Quantum Yield | 0.75 |
These properties make it suitable for applications in optoelectronic materials where efficient light emission is critical .
Mechanism of Action
The exact mechanism of action of (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its indole and chalcone moieties. These interactions can lead to the modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
- (E)-1-(4-methoxyphenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
- (E)-1-(4-fluorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
- (E)-1-(4-bromophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in (E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one imparts unique electronic and steric properties that can influence its biological activity and reactivity compared to other similar compounds.
- Biological Activity: The specific substituents on the phenyl ring can significantly affect the compound’s interaction with biological targets, leading to variations in pharmacological properties.
Biological Activity
(E)-1-(4-chlorophenyl)-3-(1H-indol-3-yl)prop-2-en-1-one, also known as a chalcone derivative, has garnered attention in recent years due to its diverse biological activities. This compound exhibits significant antibacterial, antifungal, and anticancer properties, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C17H12ClNO
- Molar Mass : 281.74 g/mol
- CAS Number : Not specified in the sources but can be referenced through its chemical name.
- Structural Features : The compound contains an indole moiety and a chlorophenyl group, contributing to its biological activity.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits potent antibacterial properties against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) :
Antifungal Activity
The compound has also shown promising antifungal activity. In vitro studies indicate effectiveness against Candida albicans, a common fungal pathogen.
- Mechanism of Action : The exact mechanism remains under investigation, but it is hypothesized that the compound disrupts fungal cell wall synthesis or function .
Anticancer Properties
The anticancer potential of this compound is highlighted by its ability to inhibit the proliferation of various cancer cell lines.
- Cell Lines Tested : Studies have assessed its effects on A549 (lung cancer), MCF-7 (breast cancer), and others.
- Results : Significant antiproliferative activity was observed, with some derivatives showing preferential suppression of rapidly dividing cells compared to non-tumor cells .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications.
| Modification | Effect on Activity |
|---|---|
| Substitution at the 4-position of the phenyl ring | Enhanced antibacterial activity |
| Variations in the indole structure | Altered cytotoxicity profiles |
Case Studies
- Study on Antibacterial Efficacy :
- Anticancer Screening :
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
